molecular formula C7H15NO2 B12944151 (R)-2-(4-Methylmorpholin-3-yl)ethan-1-ol

(R)-2-(4-Methylmorpholin-3-yl)ethan-1-ol

Cat. No.: B12944151
M. Wt: 145.20 g/mol
InChI Key: PONBKCONPCCZAB-SSDOTTSWSA-N
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Description

®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available 4-methylmorpholine.

    Chiral Resolution: The chiral center can be introduced through chiral resolution techniques or asymmetric synthesis.

    Reaction Conditions: Common reagents and conditions include the use of reducing agents, protecting groups, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and stereochemical studies.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with potential therapeutic effects. Its morpholine backbone is a common motif in various bioactive compounds.

Industry

In the industrial sector, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol may be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    4-Methylmorpholine: The parent compound without the chiral center.

    2-(4-Morpholinyl)ethanol: A similar compound with a different substitution pattern.

Uniqueness

®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the morpholine ring. This combination of features makes it valuable for specific applications in asymmetric synthesis and chiral resolution.

Conclusion

®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral nature and chemical reactivity make it an important subject for scientific research and industrial applications.

For detailed and specific information, consulting scientific literature and specialized databases is recommended.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[(3R)-4-methylmorpholin-3-yl]ethanol

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

PONBKCONPCCZAB-SSDOTTSWSA-N

Isomeric SMILES

CN1CCOC[C@H]1CCO

Canonical SMILES

CN1CCOCC1CCO

Origin of Product

United States

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